3,4-Dichlorobiphenyl
Overview
Description
3,4-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It’s a chlorinated organic compound in which the hydrogen atoms in biphenyls are replaced by one or more chlorine atoms .
Synthesis Analysis
The synthesis of 3,4-Dichlorobiphenyl involves the use of bis-3,4-dichlorobenzoyl peroxide. The process involves boiling the peroxide in a solution of m-dinitro-benzene in dry reagent grade benzene for 40 hours . The solvent is then distilled until the residual volume is about 200 ml .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobiphenyl is composed of two benzene rings with chlorine atoms attached to the 3rd and 4th positions .Chemical Reactions Analysis
Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .Physical And Chemical Properties Analysis
PCBs remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . Their hydrophobicity and chemically stable nature cause them to break down very slowly under natural conditions .Scientific Research Applications
Metabolism and Bioactivation
- 3,4-Dichlorobiphenyl (3,4-DCB) undergoes various metabolic transformations, including hydroxylation and dechlorination. These metabolic processes are crucial for understanding the biotransformation and elimination of polychlorinated biphenyls (PCBs) in different organisms, including humans and animals (Schnellmann et al., 1984).
Environmental Impact and Degradation
- Studies have examined the environmental presence of dichlorobiphenyls like 3,4-DCB, focusing on their occurrence in various environmental compartments such as water, biota, and sediments. These studies highlight the need to investigate non-Aroclor CBs due to their potential toxicity and elevated environmental concentrations (King et al., 2002).
Chemical and Physical Properties
- The molecular structure, conformation, and intermolecular interactions of 3,4-dichlorobiphenyl derivatives have been investigated. These studies provide insights into the physicochemical properties of these compounds, which are important for understanding their environmental behavior and potential applications (Dhakal et al., 2019).
Photodegradation and Electrochemical Reduction
- The photodegradation and electrochemical reduction of 3,4-dichlorobiphenyl have been studied to understand their potential for environmental remediation. These processes are significant for mitigating the environmental impact of PCBs and exploring ways to degrade these persistent pollutants (Nishiwaki et al., 1982); (Muthukrishnan et al., 2012).
Safety And Hazards
Future Directions
Recent advances in the biodegradation of PCBs have shown that biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . This provides a theoretical foundation and practical basis to use PCBs-degrading microorganisms for bioremediation .
properties
IUPAC Name |
1,2-dichloro-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQUYZPMWMLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073310 | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobiphenyl | |
CAS RN |
2974-92-7 | |
Record name | PCB 12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2974-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-dichloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSW7P9K6HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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